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Compound of Interest

Compound Name: 2C-iP

Cat. No.: B593377

Disclaimer: Publicly available, peer-reviewed pharmacological data for 2C-iP (4-Isopropyl-2,5-
dimethoxyphenethylamine) is exceptionally limited. The physiological and toxicological
properties of this specific compound have not been formally investigated in detail[1]. Therefore,
this document provides an inferred pharmacological profile based on the well-characterized
properties of the broader 2C family of psychedelic phenethylamines, such as 2C-B, 2C-I, 2C-C,
2C-P, and the 2C-T subclass. All data presented for specific analogues should be considered
illustrative of the probable, but not confirmed, properties of 2C-iP.

Introduction

2C-iP, or 4-Isopropyl-2,5-dimethoxyphenethylamine, is a psychedelic compound belonging to
the 2C series of phenethylamines[2][3][4]. First synthesized by Alexander Shulgin, this family of
compounds is characterized by methoxy groups at the 2 and 5 positions of the benzene ring
and various lipophilic substituents at the 4 position[2]. The 4-position substituent is a key
determinant of a compound's potency and duration of action[2]. Like other members of the 2C
family, the psychoactive effects of 2C-iP are presumed to be mediated primarily through
interaction with the serotonergic system, particularly the 5-HT2 subclass of receptors[2]. Human
anecdotal reports suggest an oral dose of 8-25 mg and a duration of 8-12 hours[2].

Pharmacodynamics (Inferred)

The primary mechanism of action for 2C-x compounds is agonism at serotonin 5-HTz
receptors[2]. Their psychedelic effects are specifically attributed to partial agonism at the 5-
HT2a receptor subtype[2].
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Based on data from related 2C compounds, 2C-iP is expected to be a potent ligand for the 5-
HT2a and 5-HTzc receptors, with a lower affinity for the 5-HT1a receptor[2]. Most 2C drugs
exhibit a 5- to 15-fold higher affinity for the 5-HT2a receptor over the 5-HTzc receptor[2]. Unlike
many other phenethylamine-based psychoactive substances, 2C compounds are generally
inactive as monoamine releasing agents and have negligible affinity for the dopamine,
serotonin, or norepinephrine transporters[2][5].

Table 1: Inferred Receptor Binding Affinities (Ki, nM) of 2C-iP Based on Related Analogues

Compo Referen
5-HT2a 5-HTz2c 5-HT1a SERT DAT NET
und ce

Unknow Unknow Unknow Unknow Unknow Unknow

2C-iP
n n n n n n
>10,000 >10,000 >10,000
2C-T-2 22 nM 100 nM 1500 nM [3]
nM nM nM
>4,000 >4,000 >4,000
2C-T-4 1nM 40 nM 150 nM [3]
nM nM nM
>10,000 >10,000 >10,000
2C-T-7 6 nM 59 nM 1500 nM [3]
nM nM nM
>10,000 >10,000 >10,000
2C-I 16 nM (h) - - [6]

nM nM nM

| 2C-B | 1.2 M (ECso) | 0.63 nM (ECs0) | - | >10,000 nM | >10,000 nM | >10,000 nM |[7] |

Note: Data for 2C-B are functional potencies (ECso), not binding affinities (Ki). Data for 2C-I
transporter affinity is from Eshleman et al., 2013 as cited in[6].

2C compounds are classified as partial agonists at the 5-HT2a and 5-HT2B receptors[3][4]. This
partial agonism is believed to be responsible for their psychedelic effects, distinguishing them
from full agonists. The activation of the Gg/G11 signaling pathway is the primary downstream
consequence of 5-HTza receptor binding.

Table 2: Inferred Functional Activity (ECso, NnM) of 2C-iP Based on Related Analogues
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Compound 5-HT2a Activation 5-HT2B Activation Reference
2C-iP Unknown Unknown

2C-T-2 10 nM 44 nM [3]

2C-T-4 1nM 50 nM [3]

2C-T-7 53 nM 370 nM [3]

| 2C-B | 1.2 nM | 13 nM |[7] |

Activation of the 5-HTza receptor, a Gg/Gii-coupled GPCR, initiates a well-defined intracellular
signaling cascade. This pathway is central to the pharmacological effects of all serotonergic

psychedelics, including presumably 2C-iP.

Click to download full resolution via product page

Figure 1: Inferred 5-HT2a Receptor Gq Signaling Pathway for 2C-iP.

In Vivo Pharmacology (Inferred)

Animal models provide behavioral proxies for assessing the psychedelic potential of novel
compounds. For the 2C class, the head-twitch response (HTR) and drug discrimination

paradigms are the most relevant.

o Head-Twitch Response (HTR): The HTR in rodents is a reliable behavioral marker for 5-HT2a
receptor activation and is considered a proxy for hallucinogenic potential in humans. Studies
have shown that 2C-I induces a dose-dependent HTR in mice, an effect that is completely
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blocked by the selective 5-HT2a antagonist M100,907[2]. It is highly probable that 2C-iP
would also induce this response.

e Drug Discrimination: In this paradigm, animals are trained to recognize the subjective effects
of a specific drug. Other psychoactive compounds are then tested to see if they "substitute”
for the training drug, indicating a shared mechanism of action. Various 2C compounds have
been shown to fully substitute for the discriminative stimulus effects of known psychedelics
like DOM (2,5-dimethoxy-4-methylamphetamine) and LSD[8][9].

o Abuse Potential and Neurotoxicity: Studies on 2C-C and 2C-P indicate that these
compounds can have abuse potential, as demonstrated by conditioned place preference and
self-administration behaviors in rodents[8]. At high doses, these compounds were also
shown to induce neuroinflammation, evidenced by microglial activation in the striatum[8].

Pharmacokinetics (Inferred)

The metabolism of 2C drugs is primarily carried out by monoamine oxidase (MAQO) enzymes,
specifically MAO-A and MAO-BJ[2][5]. Cytochrome P450 enzymes appear to play a minor role.
This metabolic pathway implies a significant potential for drug-drug interactions. Co-
administration of 2C compounds with Monoamine Oxidase Inhibitors (MAOIs) can lead to
dramatically increased bioavailability and duration of effect, heightening the risk of toxicity and
overdose[5].

Appendix: Generalized Experimental Protocols

The following protocols are generalized methodologies based on standard practices in
pharmacology for characterizing compounds like 2C-iP.

This assay quantifies the affinity of a test ligand (e.g., 2C-iP) for a specific receptor by
measuring its ability to displace a radiolabeled ligand.

Methodology:

o Cell Culture & Membrane Preparation: HEK293 cells stably expressing the human receptor
of interest (e.g., 5-HT2a) are cultured and harvested. The cells are lysed, and the cell
membranes containing the receptors are isolated via centrifugation and stored at -80°C.
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Assay Setup: In a 96-well plate, membrane homogenates are incubated with a fixed
concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HTza).

Competition Binding: A range of concentrations of the unlabeled test compound (2C-iP) is
added to the wells.

Incubation: The plates are incubated to allow the binding to reach equilibrium.

Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat, which
traps the receptor-bound radioligand. Unbound radioligand is washed away.

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid
scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition
curve. The ICso (concentration of test compound that inhibits 50% of specific radioligand
binding) is determined. The Ki (inhibition constant) is then calculated from the 1Cso using the
Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Ks), where [L] is the concentration of the
radioligand and Ko is its dissociation constant.
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Figure 2: Generalized workflow for a radioligand binding assay.
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This assay measures the functional potency (ECso) and efficacy of a compound at a Gqg-
coupled receptor by quantifying the accumulation of a downstream second messenger, inositol
monophosphate (IP1).

Methodology:

e Cell Culture: HEK293 cells expressing the receptor of interest (e.g., 5-HT2a) are seeded in
96-well plates.

e Labeling: Cells are incubated overnight with myo-[3H]inositol, which is incorporated into the
cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP-2).

» Stimulation: The labeling medium is removed, and cells are pre-incubated with a buffer
containing lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates. A
range of concentrations of the test agonist (2C-iP) is then added.

 Incubation: The cells are incubated to allow for receptor activation and subsequent
accumulation of [3H]IPs.

e Lysis and Extraction: The reaction is stopped by adding a lysis buffer (e.g., formic acid). The
cell lysates containing the accumulated [3H]IPs are collected.

 Purification: The [3H]IPs are separated from the free [3H]inositol using anion exchange
chromatography columns.

» Scintillation Counting: The amount of eluted [3H]IPs is quantified using a liquid scintillation
counter.

o Data Analysis: The data are plotted as radioactivity (counts per minute) versus log[agonist
concentration] and fitted to a sigmoidal dose-response curve to determine the ECso
(potency) and Emax (efficacy) relative to a reference full agonist like serotonin.
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Figure 3: Generalized workflow for an inositol phosphate accumulation assay.
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This in vivo assay measures the frequency of a specific head movement in mice or rats, which
is a behavioral proxy for 5-HTza receptor-mediated psychedelic effects.

Methodology:

» Animal Acclimation: Male C57BL/6J mice are housed and allowed to acclimate to the facility
and testing room conditions.

o Drug Administration: Animals are divided into groups and administered various doses of the
test compound (e.g., 2C-iP) or vehicle control, typically via subcutaneous (SC) or
intraperitoneal (IP) injection. For antagonist studies, a compound like M100,907 would be
administered prior to the agonist.

o Observation Period: Immediately after injection, mice are placed individually into observation
chambers (e.g., clear polycarbonate cages).

o Behavioral Scoring: The number of head twitches is counted by a trained observer (blinded
to the treatment condition) over a set period of time (e.g., 30-60 minutes). A head twitch is
defined as a rapid, spasmodic rotational movement of the head. Alternatively, an automated
system using a head-mounted magnet and a magnetometer coil can be used for objective
quantification[2].

o Data Analysis: The total number of head twitches per group is averaged. The data are
analyzed using statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if
there is a significant effect of the drug dose compared to the vehicle control. A dose-
response curve can be generated to determine the EDso for inducing the HTR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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